molecular formula C10H17NO4 B6200447 tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate CAS No. 2694735-15-2

tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate

Cat. No.: B6200447
CAS No.: 2694735-15-2
M. Wt: 215.25 g/mol
InChI Key: PSOZAVUSLMHMEN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO4 It is a derivative of carbamate, featuring a tert-butyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method includes the use of tert-butyl chloroformate and 3-(aminomethyl)oxetane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxetane ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate group can be hydrolyzed to release active amines, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3-aminomethyl)oxetan-3-yl]carbamate
  • tert-Butyl N-[(3-hydroxymethyl)oxetan-3-yl]carbamate
  • tert-Butyl N-[(3-methyl)oxetan-3-yl]carbamate

Uniqueness

tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate is unique due to the presence of the formyl group on the oxetane ring, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications.

Properties

CAS No.

2694735-15-2

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h5H,4,6-7H2,1-3H3,(H,11,13)

InChI Key

PSOZAVUSLMHMEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)C=O

Purity

95

Origin of Product

United States

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